2-Chloro-7-(difluoromethyl)benzo[d]oxazole
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Overview
Description
2-Chloro-7-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate chlorinated and fluorinated reagents. One common method includes the cyclization of 2-aminophenol with 2-chloro-1,1-difluoroethane under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the difluoromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of 2-amino-7-(difluoromethyl)benzo[d]oxazole or 2-thio-7-(difluoromethyl)benzo[d]oxazole.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 2-chloro-7-(fluoromethyl)benzo[d]oxazole.
Scientific Research Applications
2-Chloro-7-(difluoromethyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues or by blocking the substrate binding site . Additionally, it can modulate receptor activity by binding to the receptor’s ligand-binding domain, thereby altering its conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(difluoromethyl)benzo[d]oxazole
- 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole
- 2-Fluoro-7-(difluoromethyl)benzo[d]oxazole
- 2-Bromo-7-(difluoromethyl)benzo[d]oxazole
Comparison
Compared to its analogs, 2-Chloro-7-(difluoromethyl)benzo[d]oxazole exhibits unique properties due to the presence of both chlorine and difluoromethyl groups. These substituents enhance its chemical stability, reactivity, and biological activity. For instance, the difluoromethyl group increases lipophilicity, which can improve membrane permeability and bioavailability. The chlorine atom provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C8H4ClF2NO |
---|---|
Molecular Weight |
203.57 g/mol |
IUPAC Name |
2-chloro-7-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4ClF2NO/c9-8-12-5-3-1-2-4(7(10)11)6(5)13-8/h1-3,7H |
InChI Key |
ZGNQAMJLSWGKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)C(F)F |
Origin of Product |
United States |
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